molecular formula C19H23NO2 B13515040 tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B13515040
M. Wt: 297.4 g/mol
InChI Key: CTADSHDVGQFFAV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate: is an organic compound characterized by a tert-butyl ester group, an amino group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-phenylphenylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halides, alkoxides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its biphenyl moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a phenyl group.

    tert-Butyl (3R)-3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which can alter its reactivity and biological activity.

    tert-Butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

Uniqueness

tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate stands out due to its biphenyl moiety, which provides unique steric and electronic properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1

InChI Key

CTADSHDVGQFFAV-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.